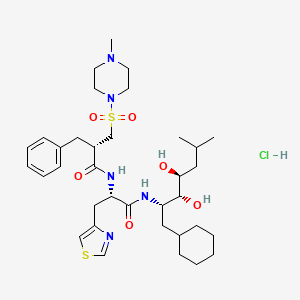![molecular formula C27H31N2O3S+ B1225898 2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-[(4-tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone is an aromatic ketone.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Research
A study by Lu et al. (2014) explored the synthesis of poly(pyridine–imide)s using a monomer containing a pyridine heterocyclic group and a tert-butyl substituent, similar to the compound . These polymers showed good thermal stability and fluorescent properties, highlighting their potential use in materials science (Lu et al., 2014).
Catalysis and Polymerization
Research by Weberski et al. (2012) involved the synthesis of nickel(II) ethylene polymerization catalysts using tert-butyl-phenyl groups. The study demonstrated different polyethylenes' production, indicating the utility of these compounds in catalysis and polymerization processes (Weberski et al., 2012).
Organometallic Complexes
Chan et al. (2006) synthesized Zr(IV) complexes using a pyridine-bis(phenolate) moiety, related to the chemical structure of interest. These complexes showed excellent activity in ethylene polymerization, suggesting their application in creating novel organometallic complexes (Chan et al., 2006).
Drug Intermediate Synthesis
Asymmetric Synthesis
Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines, which involved steps related to the compound of interest. This study highlights the compound's potential role in asymmetric synthesis and organic chemistry (Chung et al., 2005).
Hydrogenation Catalysis
A study by Magubane et al. (2017) involved compounds with structural similarities in catalyzing the transfer hydrogenation of ketones. This research could indicate potential applications in catalytic processes (Magubane et al., 2017).
Photoinduced Direct Oxidative Annulation
Research by Zhang et al. (2017) on photoinduced direct oxidative annulation involving compounds structurally similar to the one could hint at applications in photochemical reactions (Zhang et al., 2017).
Antimicrobial Activity
Wardkhan et al. (2008) synthesized compounds carrying a phenylthio moiety with observed antimicrobial activities. This suggests potential pharmaceutical applications for the specified compound (Wardkhan et al., 2008).
Pharmaceutical Metabolism
A study by Yoo et al. (2008) on the metabolism of a dipeptidyl peptidase-4 inhibitor, structurally related to the specified compound, offers insights into its potential role in pharmaceutical metabolism studies (Yoo et al., 2008).
Organic Synthesis
Zhu et al. (2003) reported a phosphine-catalyzed annulation synthesis involving compounds with structural similarities. This indicates potential applications in organic synthesis methodologies (Zhu et al., 2003).
Propiedades
Fórmula molecular |
C27H31N2O3S+ |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-[2-[2-(4-tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C27H31N2O3S/c1-19-16-22(27(3,4)5)17-20(2)26(19)33-15-13-23-8-6-7-14-28(23)18-25(30)21-9-11-24(12-10-21)29(31)32/h6-12,14,16-17H,13,15,18H2,1-5H3/q+1 |
Clave InChI |
FCSPLBHOFZPWNK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)
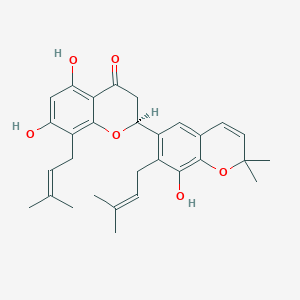

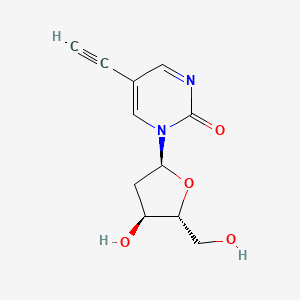
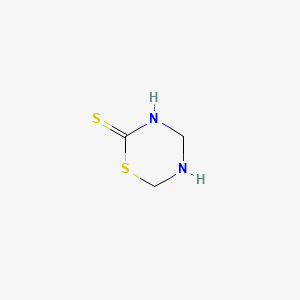


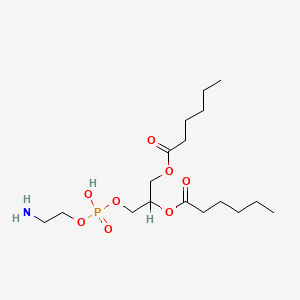
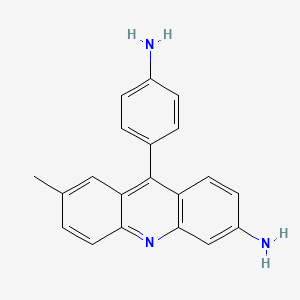

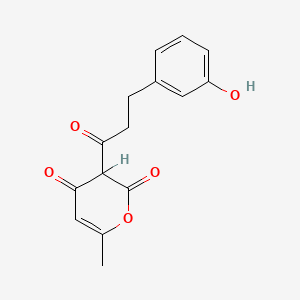
![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1225835.png)
